molecular formula C6H3BrCl2O2S B1523820 3-Bromo-5-chlorobenzenesulfonyl chloride CAS No. 1049026-36-9

3-Bromo-5-chlorobenzenesulfonyl chloride

Cat. No.: B1523820
CAS No.: 1049026-36-9
M. Wt: 289.96 g/mol
InChI Key: TVNXVTHWGFPUFR-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively. This compound is commonly used as a reagent in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-chlorobenzenesulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 3-bromo-5-chlorobenzene with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a boronic acid derivative under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the sulfonyl chloride to sulfonamide.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

3-Bromo-5-chlorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of potential drug candidates, particularly in the synthesis of sulfonamide-based inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3-Bromo-5-chlorobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives:

    3-Bromobenzenesulfonyl chloride: Similar structure but lacks the chlorine substituent, leading to different reactivity and applications.

    4-Chlorobenzenesulfonyl chloride: Substituted at the 4 position, affecting its steric and electronic properties.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.

List of Similar Compounds

  • 3-Bromobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • Benzenesulfonyl chloride
  • 4-Iodobenzenesulfonyl chloride
  • 8-Quinolinesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride

Properties

IUPAC Name

3-bromo-5-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNXVTHWGFPUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049026-36-9
Record name 3-bromo-5-chlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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